molecular formula C23H22FNO2 B4698826 4-(4-ethylphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(4-ethylphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B4698826
M. Wt: 363.4 g/mol
InChI Key: UADDQDCHQPKKMB-UHFFFAOYSA-N
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Description

4-(4-ethylphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of both ethyl and fluorophenyl groups attached to a tetrahydroquinoline core. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 4-(4-ethylphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylbenzaldehyde and 4-fluoroaniline.

    Formation of Intermediate: The initial step involves the condensation of 4-ethylbenzaldehyde with 4-fluoroaniline in the presence of a suitable catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of an acid catalyst to form the tetrahydroquinoline core.

    Oxidation: The final step involves the oxidation of the tetrahydroquinoline intermediate to form the desired this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-(4-ethylphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrogenation: Hydrogenation reactions can be performed to reduce the double bonds in the tetrahydroquinoline core, leading to fully saturated derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific reaction temperatures and pressures.

Scientific Research Applications

4-(4-ethylphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer, inflammation, and neurological disorders.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes, enzyme activities, and receptor interactions.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: Research is conducted to explore its properties in the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways involved in disease processes. For example, it may inhibit the activity of certain kinases or interact with G-protein-coupled receptors, leading to downstream effects on cellular functions.

Comparison with Similar Compounds

4-(4-ethylphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can be compared with other similar quinoline derivatives, such as:

    4-(4-methylphenyl)-7-(4-chlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: This compound has a methyl group instead of an ethyl group and a chlorine atom instead of a fluorine atom. The differences in substituents can lead to variations in biological activity and chemical reactivity.

    4-(4-ethylphenyl)-7-(4-bromophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: This compound has a bromine atom instead of a fluorine atom, which may affect its reactivity in substitution reactions and its interactions with biological targets.

Properties

IUPAC Name

4-(4-ethylphenyl)-7-(4-fluorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO2/c1-2-14-3-5-16(6-4-14)19-13-22(27)25-20-11-17(12-21(26)23(19)20)15-7-9-18(24)10-8-15/h3-10,17,19H,2,11-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADDQDCHQPKKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-ethylphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 2
4-(4-ethylphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 3
4-(4-ethylphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
4-(4-ethylphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 5
4-(4-ethylphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Reactant of Route 6
4-(4-ethylphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

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